molecular formula C15H24BNO2 B13469569 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B13469569
M. Wt: 261.17 g/mol
InChI Key: JLRLHEKSUJEYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline moiety. The compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of aniline derivatives with boronic acid or its esters. One common method is the palladium-catalyzed borylation of aniline derivatives using bis(pinacolato)diboron as the boron source . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific structure, which combines an aniline moiety with a boronic ester. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Biological Activity

2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a compound featuring a boron-containing moiety, has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C14H22BNO3
  • Molecular Weight : 263.14 g/mol
  • CAS Number : 1257431-63-2

Structure

The compound features a dioxaborolane ring attached to an aniline moiety. This structural configuration is significant for its reactivity and biological interactions.

Research indicates that compounds containing boron can exhibit various biological activities due to their ability to interact with biological molecules. The dioxaborolane group may enhance the compound's stability and bioavailability.

  • Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, certain pyrimidine derivatives have demonstrated strong inhibitory effects on breast cancer cell lines (IC50 values ranging from 0.126 to 11.73 μM) and exhibited selectivity towards cancer cells over normal cells .
  • Antimicrobial Properties : Boron compounds have been investigated for their antimicrobial properties. Some derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus .
  • Enzyme Inhibition : Compounds similar in structure to this compound have been reported to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the behavior of the compound in biological systems:

ParameterValue
Oral Bioavailability (F)Approximately 31.8%
Maximum Concentration (Cmax)592 ± 62 mg/mL
Clearance Rate82.7 ± 1.97 mL/h/kg
Half-lifeNot specified

These parameters suggest favorable absorption and distribution characteristics in vivo.

Study on Anticancer Activity

In a study involving MDA-MB-231 triple-negative breast cancer cells, a related compound exhibited significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU). The study reported an IC50 of 11.73 μM for 5-FU against MDA-MB-231 cells compared to lower IC50 values for the tested compound .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of boron-containing compounds against resistant strains of bacteria. The tested compounds showed MIC values between 4–8 μg/mL against Staphylococcus aureus and other resistant strains . This highlights the potential of these compounds in addressing antibiotic resistance.

Properties

Molecular Formula

C15H24BNO2

Molecular Weight

261.17 g/mol

IUPAC Name

2-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C15H24BNO2/c1-10(2)12-8-7-11(9-13(12)17)16-18-14(3,4)15(5,6)19-16/h7-10H,17H2,1-6H3

InChI Key

JLRLHEKSUJEYOT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.